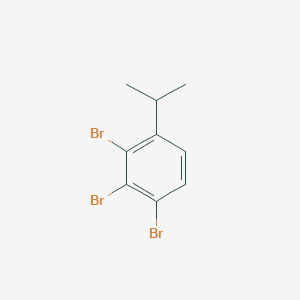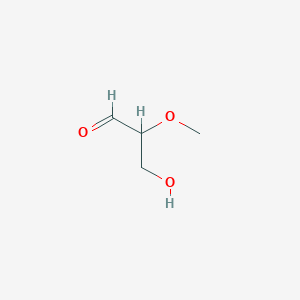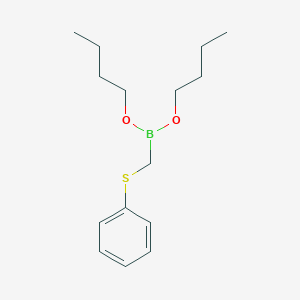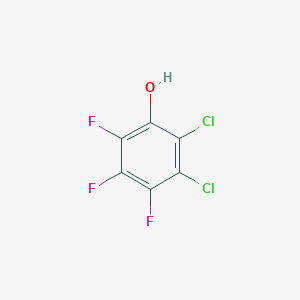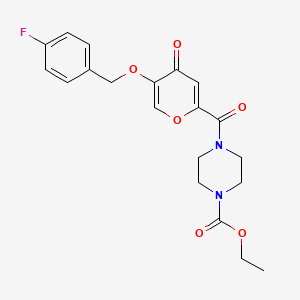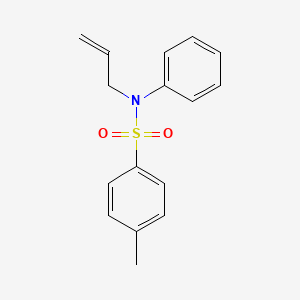![molecular formula C9H6F3NS B14133990 1H-Indole, 3-[(trifluoromethyl)thio]- CAS No. 62665-49-0](/img/structure/B14133990.png)
1H-Indole, 3-[(trifluoromethyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Trifluoromethyl)thio]-1H-indole is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a valuable scaffold for drug discovery and development . The addition of a trifluoromethylthio group to the indole structure enhances its chemical and biological properties, making it an interesting target for synthetic and medicinal chemists .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-[(Trifluoromethyl)thio]-1H-indole can be synthesized via a palladium (II)-catalyzed reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth (III) chloride . The presence of bismuth (III) chloride is crucial for the success of this transformation, as it activates the trifluoromethanesulfanylamide during the reaction .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-[(Trifluoromethyl)thio]-1H-indole undergoes various types of chemical reactions, including:
Electrophilic Substitution: The indole nucleus is highly reactive towards electrophilic substitution due to the delocalization of π-electrons.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated indole derivatives, while oxidation can produce indole-2-carboxylic acid .
Aplicaciones Científicas De Investigación
3-[(Trifluoromethyl)thio]-1H-indole has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-[(Trifluoromethyl)thio]-1H-indole involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins . The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)phenyltrimethylammonium hydroxide: Used as an intermediate in organic synthesis.
Trifluoromethyl sulfone: Used for trifluoromethylations of electrophiles.
Trifluoromethyl sulfoxide: Another compound used for trifluoromethylations.
Uniqueness
3-[(Trifluoromethyl)thio]-1H-indole is unique due to the presence of both the indole nucleus and the trifluoromethylthio group, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
62665-49-0 |
|---|---|
Fórmula molecular |
C9H6F3NS |
Peso molecular |
217.21 g/mol |
Nombre IUPAC |
3-(trifluoromethylsulfanyl)-1H-indole |
InChI |
InChI=1S/C9H6F3NS/c10-9(11,12)14-8-5-13-7-4-2-1-3-6(7)8/h1-5,13H |
Clave InChI |
VPEMXTXUUMXJNY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


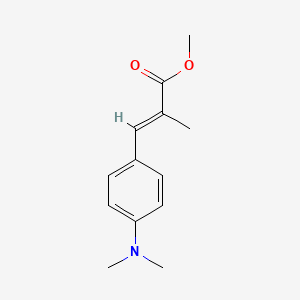
![[1,2'-Binaphthalen]-2-amine](/img/structure/B14133913.png)
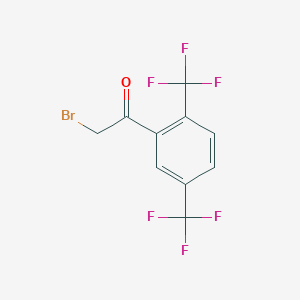
![6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14133921.png)
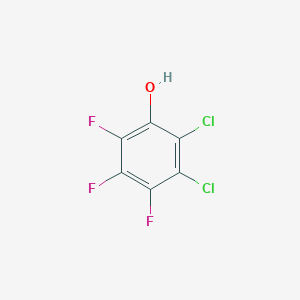
![N,N-dimethyl-4-[6-(2,3,4,5-tetraphenylphenyl)pyridin-3-yl]aniline](/img/structure/B14133927.png)
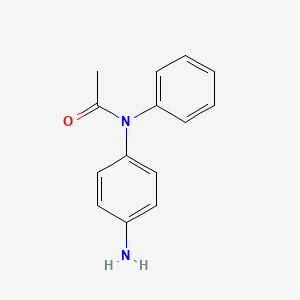
![(1S,3aR,6aS)-2-((S)-2-((S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14133938.png)
